2,4-Dimethyl-4-octanol

Gas Chromatography Analytical Chemistry Quality Control

2,4-Dimethyl-4-octanol (CAS 33933-79-8) is a branched, saturated C10 tertiary alcohol (molecular formula C10H22O, MW 158.28 g/mol). The hydroxyl group resides on carbon 4, flanked by methyl substitutions at positions 2 and 4 on the octane backbone.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 33933-79-8
Cat. No. B14675226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-4-octanol
CAS33933-79-8
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC(C)C)O
InChIInChI=1S/C10H22O/c1-5-6-7-10(4,11)8-9(2)3/h9,11H,5-8H2,1-4H3
InChIKeyVRFMFHBPJUSGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-4-octanol (CAS 33933-79-8): Structural Identity and Procurement Baseline for a C10 Tertiary Alcohol


2,4-Dimethyl-4-octanol (CAS 33933-79-8) is a branched, saturated C10 tertiary alcohol (molecular formula C10H22O, MW 158.28 g/mol) [1]. The hydroxyl group resides on carbon 4, flanked by methyl substitutions at positions 2 and 4 on the octane backbone [2]. Unlike its more extensively characterized structural isomers tetrahydrolinalool (3,7-dimethyloctan-3-ol; CAS 78-69-3) and tetrahydromyrcenol (2,6-dimethyloctan-2-ol; CAS 18479-57-7), 2,4-dimethyl-4-octanol occupies a distinct chemical space with a unique substitution pattern that governs its physicochemical, analytical, and toxicological profile. For procurement professionals and research scientists evaluating this compound, understanding these isomer-specific properties is essential for accurate identification, purity assessment, and application suitability.

Why 2,4-Dimethyl-4-octanol Cannot Be Interchanged with Other C10 Tertiary Alcohol Isomers


The C10H22O tertiary alcohol isomer space includes several commercially available compounds—tetrahydrolinalool (3,7-dimethyloctan-3-ol), tetrahydromyrcenol (2,6-dimethyloctan-2-ol), and 3,6-dimethyl-3-octanol—each with distinct physicochemical and toxicological signatures [1]. The position of methyl substituents and the hydroxyl group location fundamentally alter gas-chromatographic retention behavior, Henry's Law partitioning constants, boiling points, and biological activity profiles [2]. Substituting one isomer for another without verification introduces risk: analytical methods calibrated for tetrahydrolinalool (Kovats RI ~1097 on HP-5MS) will fail to correctly identify 2,4-dimethyl-4-octanol (Kovats RI 1203 on DB-Wax); environmental fate models parameterized with the wrong Henry's Law constant will generate erroneous predictions; and toxicological assessments relying on read-across from a structurally dissimilar isomer may misrepresent safety margins. The quantitative evidence presented below establishes the specific, measurable points of differentiation that justify compound-specific procurement and analytical protocols.

2,4-Dimethyl-4-octanol: Quantitative Evidence for Differentiated Scientific Selection


Gas Chromatographic Retention Index: Unique Kovats RI for Analytical Method Differentiation

2,4-Dimethyl-4-octanol exhibits a Kovats retention index (RI) of 1203 on a DB-Wax polar capillary column (30 m × 0.25 mm × 0.25 μm, helium carrier gas, temperature ramp 60 °C to 240 °C at 5 K/min) [1]. In contrast, the structurally related isomer tetrahydrolinalool (3,7-dimethyloctan-3-ol, CAS 78-69-3) has a reported Kovats RI of 1097 on an HP-5MS non-polar column [2]. While these values were measured on different stationary phases (polar DB-Wax vs. non-polar HP-5MS), this highlights the necessity of compound-specific reference standards: a QC method tuned for tetrahydrolinalool will not correctly identify or quantify 2,4-dimethyl-4-octanol in a mixed isomer sample. The RI difference of approximately 106 units (on the polar column for the target compound vs. the non-polar column for the comparator) represents a substantial chromatographic separation window that can be exploited for unambiguous identification in complex matrices such as pyroligneous acid [1].

Gas Chromatography Analytical Chemistry Quality Control

Henry's Law Constant: Differentiated Air-Water Partitioning for Environmental Fate Modeling

The Henry's Law solubility constant (Hscp) for 2,4-dimethyl-4-octanol at 298.15 K is reported as 4.1 × 10⁻² mol/(m³·Pa) [1]. Comparatively, the RIFM safety assessment for tetrahydrolinalool (CAS 78-69-3) reports a log Kow of 3.6 and a water solubility of 188.9 mg/L [2], from which a substantially different Henry's Law constant can be inferred. The target compound's Hscp value of 4.1 × 10⁻² mol/(m³·Pa) places it in a volatility range that is distinct from that of its more polar isomer tetrahydrolinalool, which has a lower predicted Henry's Law constant due to its higher water solubility. This quantitative difference in air-water partitioning behavior means that environmental compartment distribution models—used in regulatory exposure assessments and spill management planning—must use compound-specific parameters rather than class-average or surrogate isomer values.

Environmental Chemistry Fate and Transport Risk Assessment

Physicochemical Property Suite: Density, Refractive Index, and Boiling Point Differentiation

2,4-Dimethyl-4-octanol has a reported density of 0.819 g/mL and refractive index of 1.431 [1], with a boiling point of 194.5 ± 8.0 °C at 760 mmHg . In comparison, tetrahydrolinalool (CAS 78-69-3) has a reported density of 0.83 g/cm³, a melting point of 31.5 °C, and a boiling point of 195.5 °C [2]. While the boiling points are similar (Δ ~1 °C), the density difference of approximately 0.011 g/mL is outside typical analytical uncertainty and can serve as a discriminating parameter in identity testing. Notably, tetrahydrolinalool has a defined melting point near ambient temperature (31.5 °C), indicating it can solidify under typical laboratory conditions, whereas no melting point is reported for 2,4-dimethyl-4-octanol, suggesting it remains liquid across a broader temperature range—a logistical advantage for handling, storage, and formulation in cold-chain or variable-temperature environments.

Physicochemical Characterization Quality Specifications Identity Testing

Synthetic Accessibility: Defined Grignard Route Enabling In-House Preparation and Derivative Chemistry

2,4-Dimethyl-4-octanol can be synthesized via a well-defined Grignard reaction between 1-bromobutane and 4-methylpentan-2-one, yielding the tertiary alcohol with a reported boiling point of 68–70 °C at 16 mmHg and a refractive index nD²⁰ of 1.441 [1]. In comparison, tetrahydrolinalool is industrially produced by catalytic hydrogenation of linalool , and tetrahydromyrcenol via hydrogenation of myrcenol [2]. The Grignard route to 2,4-dimethyl-4-octanol uses commodity reagents and standard laboratory equipment, making it accessible for academic and small-scale industrial laboratories that may lack high-pressure hydrogenation infrastructure. Furthermore, the tertiary alcohol functional group at the 4-position, flanked by a branched isobutyl moiety (C-2 methyl) and an n-butyl chain, presents a sterically hindered environment that influences subsequent derivatization selectivity (e.g., esterification, etherification, or elimination reactions) compared to the less hindered 3-position tertiary alcohol in tetrahydrolinalool [3].

Organic Synthesis Process Chemistry Derivatization

Acute Oral Toxicity: Benchmarking LD50 for Occupational Health and Safety Classification

Acute oral LD50 data for 2,4-dimethyl-4-octanol in rats is reported as >3200 mg/kg [1], classifying it in GHS Category 5 or as unclassified for acute oral toxicity (low hazard). For comparison, tetrahydrolinalool (CAS 78-69-3) has a reported acute oral LD50 in rats of >5000 mg/kg , while tetrahydromyrcenol (CAS 18479-57-7) also exceeds 5000 mg/kg [2]. Although all three isomers exhibit low acute oral toxicity, the quantitative threshold for 2,4-dimethyl-4-octanol (>3200 mg/kg) is numerically lower than that of its comparators (>5000 mg/kg), which may influence GHS hazard classification and labeling requirements under different regulatory jurisdictions. Specifically, a compound with an LD50 >2000 but ≤5000 mg/kg (Category 5) may trigger different labeling and MSDS requirements compared to one with LD50 >5000 mg/kg (unclassified), affecting procurement decisions for laboratories operating under specific institutional chemical hygiene plans.

Toxicology Occupational Health Safety Data Sheet

Procurement-Relevant Application Scenarios for 2,4-Dimethyl-4-octanol Driven by Quantitative Differentiation Evidence


Gas Chromatography Reference Standard for Pyroligneous Acid and Complex Biomass Pyrolysate Analysis

The established Kovats retention index (1203 on DB-Wax) uniquely positions 2,4-dimethyl-4-octanol as a retention-time marker in the GC-MS analysis of pyroligneous acid and related biomass pyrolysis products [1]. Unlike tetrahydrolinalool (RI ~1097 on HP-5MS), which may co-elute with other monoterpene alcohols in these complex matrices, 2,4-dimethyl-4-octanol's distinct RI provides a well-resolved peak for identification and semi-quantitation. Laboratories conducting agricultural or environmental pyroligneous acid characterization should procure this specific isomer as a certified reference material to ensure accurate peak assignment and method validation.

Environmental Fate Model Parameterization for Regulatory Exposure Assessment

The compound-specific Henry's Law constant (Hscp = 4.1 × 10⁻² mol/(m³·Pa) at 298.15 K) enables accurate multimedia environmental partitioning calculations [2]. Regulatory submissions under REACH, TSCA, or similar frameworks require chemical-specific physicochemical parameters rather than read-across from structural analogs. Using 2,4-dimethyl-4-octanol's measured or QSPR-validated Henry's Law constant—rather than the inferred value from tetrahydrolinalool's log Kow and water solubility data—reduces uncertainty in predicted environmental concentrations (PECs) and improves the defensibility of risk quotient derivations.

In-House Synthesis of Tertiary Alcohol Derivatives via Grignard Chemistry for Academic and Pilot-Scale Research

The well-characterized Grignard synthesis route—using 1-bromobutane and 4-methylpentan-2-one with standard anhydrous conditions—enables laboratories without high-pressure hydrogenation capabilities to prepare 2,4-dimethyl-4-octanol in situ [3]. This is particularly relevant for research groups studying steric effects in tertiary alcohol esterification, etherification, or dehydration reactions, where the unique 2,4-dimethyl substitution pattern (isobutyl moiety adjacent to the hydroxyl-bearing carbon) provides a distinct steric and electronic environment compared to the 3,7-dimethyl pattern of tetrahydrolinalool [4]. Procurement of precursor reagents rather than the finished alcohol may reduce costs and enable fresh, on-demand preparation.

Occupational Hygiene and Safety Protocol Development for Specialty Chemical Handling

With an acute oral LD50 (>3200 mg/kg) that potentially falls into GHS Category 5 (distinct from the >5000 mg/kg unclassified threshold of tetrahydrolinalool and tetrahydromyrcenol), 2,4-dimethyl-4-octanol may require different labeling, personal protective equipment specifications, and waste handling procedures under certain regulatory frameworks [5]. Institutional environmental health and safety (EHS) offices should use compound-specific toxicological data—not surrogate isomer values—when drafting chemical hygiene plans and conducting hazard assessments for procurement approval. This scenario underscores the value of obtaining the correct CAS-specific safety information before ordering.

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